molecular formula C18H12ClFN2S B15022888 2-(2-Chlorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole

2-(2-Chlorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole

Cat. No.: B15022888
M. Wt: 342.8 g/mol
InChI Key: DYPFLSBYPGNVNX-UHFFFAOYSA-N
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Description

2-[(2-chlorophenyl)methyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has garnered significant interest due to its potential biological and pharmacological activities This compound features a unique structure that combines a thiazole ring with an imidazole ring, substituted with chlorophenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorophenyl)methyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole typically involves the condensation of appropriate thiazole and imidazole precursors. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction rates and efficiency . Additionally, the use of continuous flow reactors can provide better control over reaction conditions, leading to more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorophenyl)methyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated precursors in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(2-chlorophenyl)methyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases . The compound may also interact with DNA, leading to the inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-bromophenyl)methyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole
  • 2-[(2-chlorophenyl)methyl]-6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole
  • 2-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole

Uniqueness

2-[(2-chlorophenyl)methyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole stands out due to the presence of both chlorophenyl and fluorophenyl groups, which contribute to its unique chemical reactivity and potential biological activities. The combination of these substituents enhances its ability to interact with various molecular targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C18H12ClFN2S

Molecular Weight

342.8 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C18H12ClFN2S/c19-16-4-2-1-3-13(16)9-15-10-22-11-17(21-18(22)23-15)12-5-7-14(20)8-6-12/h1-8,10-11H,9H2

InChI Key

DYPFLSBYPGNVNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN3C=C(N=C3S2)C4=CC=C(C=C4)F)Cl

Origin of Product

United States

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